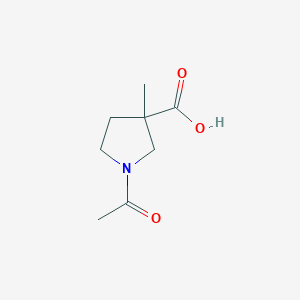
1-Acetyl-3-methylpyrrolidine-3-carboxylic acid
Overview
Description
1-Acetyl-3-methylpyrrolidine-3-carboxylic acid is a chemical compound with the molecular formula C8H13NO3 and a molecular weight of 171.19 g/mol. This compound belongs to the class of pyrrolidine derivatives and is characterized by its acetyl and carboxylic acid functional groups. It is a versatile compound used in various scientific research applications, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Acetyl-3-methylpyrrolidine-3-carboxylic acid can be synthesized through several synthetic routes. One common method involves the cyclization of amino acids, such as lysine, followed by acetylation and carboxylation reactions. The reaction conditions typically include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the pyrrolidine ring.
Industrial Production Methods: In an industrial setting, the compound is produced through large-scale chemical synthesis processes. These processes involve the use of reactors, controlled temperature and pressure conditions, and continuous monitoring to ensure the purity and yield of the final product. The production methods are optimized to minimize waste and maximize efficiency, making the compound available for various applications.
Chemical Reactions Analysis
Types of Reactions: 1-Acetyl-3-methylpyrrolidine-3-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound's structure and properties to suit specific applications.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions are carried out using reagents like alkyl halides and amines.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound, which can be further utilized in research and industrial applications.
Scientific Research Applications
1-Acetyl-3-methylpyrrolidine-3-carboxylic acid is widely used in scientific research due to its unique chemical properties. It is employed in the synthesis of pharmaceuticals, agrochemicals, and other bioactive compounds. The compound's ability to undergo various chemical reactions makes it a valuable intermediate in organic synthesis.
In biology, the compound is used to study enzyme inhibition and receptor binding, providing insights into biological processes and potential therapeutic targets. In medicine, it is explored for its potential use in drug development, particularly in the treatment of neurological disorders and inflammation. In industry, the compound is utilized in the production of polymers, coatings, and other materials.
Mechanism of Action
The mechanism by which 1-acetyl-3-methylpyrrolidine-3-carboxylic acid exerts its effects depends on its specific application. In pharmaceuticals, the compound may act as an enzyme inhibitor, binding to specific molecular targets and modulating biological pathways. The exact molecular targets and pathways involved vary depending on the biological system and the desired therapeutic outcome.
Comparison with Similar Compounds
1-Acetyl-3-methylpyrrolidine-3-carboxylic acid is compared with other similar compounds, such as 1-methylpyrrolidine-3-carboxylic acid and related pyrrolidine derivatives. These compounds share structural similarities but differ in their functional groups and chemical properties. The uniqueness of this compound lies in its acetyl and carboxylic acid groups, which confer distinct reactivity and biological activity compared to its analogs.
Conclusion
This compound is a versatile compound with significant applications in scientific research, medicine, and industry. Its unique chemical properties and ability to undergo various reactions make it a valuable intermediate in organic synthesis and a potential candidate for drug development. Further research and development of this compound may lead to new discoveries and advancements in various fields.
Properties
IUPAC Name |
1-acetyl-3-methylpyrrolidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO3/c1-6(10)9-4-3-8(2,5-9)7(11)12/h3-5H2,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGPONDCWRZQZES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(C1)(C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



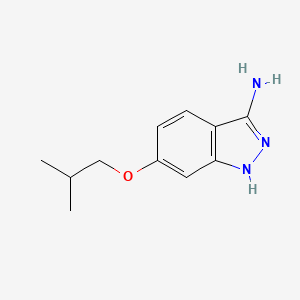
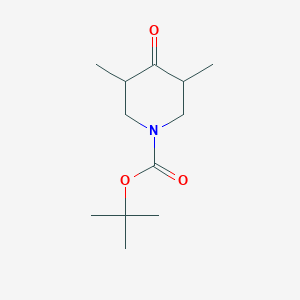
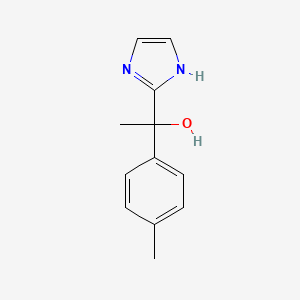

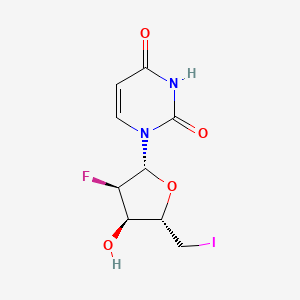
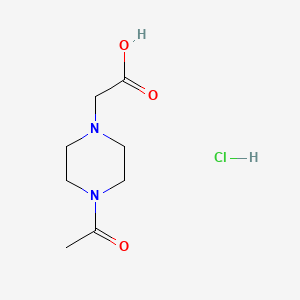
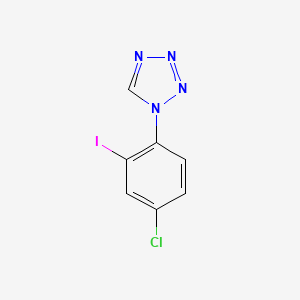
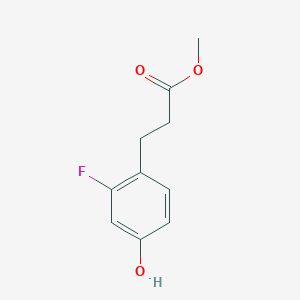


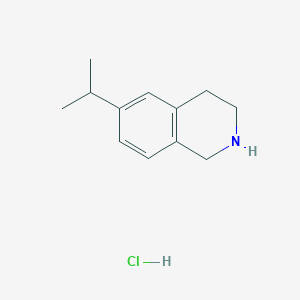
![7-Bromo-2-methylimidazo[1,2-a]pyridine](/img/structure/B1445193.png)

